PROPYL 4-(4-FLUOROPHENYL)-5-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
Overview
Description
Propyl 4-(4-fluorophenyl)-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(4-FLUOROPHENYL)-5-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene ring, followed by the introduction of the fluorophenyl and furoyl groups through electrophilic aromatic substitution and amide formation reactions, respectively. The final step involves esterification to introduce the propyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(4-fluorophenyl)-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Propyl 4-(4-fluorophenyl)-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of PROPYL 4-(4-FLUOROPHENYL)-5-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the furoyl and thiophene rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-(4-chlorophenyl)-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate
- Propyl 4-(4-bromophenyl)-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate
- Propyl 4-(4-methylphenyl)-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate
Uniqueness
Propyl 4-(4-fluorophenyl)-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
propyl 4-(4-fluorophenyl)-5-methyl-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S/c1-4-11-26-21(25)18-17(14-6-8-15(22)9-7-14)13(3)28-20(18)23-19(24)16-10-5-12(2)27-16/h5-10H,4,11H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSANTSBASZKFRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=C(O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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